molecular formula C21H26N2O6S B3973026 1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid

1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid

Cat. No.: B3973026
M. Wt: 434.5 g/mol
InChI Key: HSJBTVUAILXPMJ-UHFFFAOYSA-N
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Description

1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid is a complex organic compound that combines multiple functional groups, including a naphthalene ring, a sulfonyl group, a pyrrolidine ring, and a piperidine ring

Preparation Methods

The synthesis of 1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene sulfonyl chloride, which is then reacted with 4-pyrrolidin-1-ylpiperidine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyrrolidine and piperidine rings can interact with various receptors, affecting their signaling pathways and leading to potential therapeutic effects.

Comparison with Similar Compounds

1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine can be compared with other similar compounds, such as:

    Naphthalene sulfonamides: These compounds share the naphthalene sulfonyl group and have similar chemical properties and reactivity.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are widely studied for their biological activity and potential therapeutic applications.

    Piperidine derivatives: These compounds are known for their diverse pharmacological properties and are used in the development of various drugs.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S.C2H2O4/c22-24(23,19-8-7-16-5-1-2-6-17(16)15-19)21-13-9-18(10-14-21)20-11-3-4-12-20;3-1(4)2(5)6/h1-2,5-8,15,18H,3-4,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJBTVUAILXPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid
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1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid
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1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid
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1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid
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1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid
Reactant of Route 6
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1-Naphthalen-2-ylsulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid

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